molecular formula C11H14FNO B12746894 4-Fluorophenmetrazine CAS No. 1097796-73-0

4-Fluorophenmetrazine

Cat. No.: B12746894
CAS No.: 1097796-73-0
M. Wt: 195.23 g/mol
InChI Key: CLXPYTBRAZHUFD-UHFFFAOYSA-N
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Description

4-Fluorophenmetrazine is a synthetic compound belonging to the phenylmorpholine class. It is a fluorinated analogue of phenmetrazine, a stimulant known for its psychoactive properties.

Preparation Methods

The synthesis of 4-Fluorophenmetrazine involves several steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 4-fluorobenzaldehyde with nitroethane to form 4-fluoro-β-nitrostyrene. This intermediate is then reduced to 4-fluoroamphetamine, which undergoes cyclization with ethylene oxide to yield this compound .

Chemical Reactions Analysis

4-Fluorophenmetrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form hydroxylated derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

4-Fluorophenmetrazine exerts its effects primarily by interacting with monoamine transporters. It acts as a substrate-type releaser, promoting the release of neurotransmitters like dopamine, norepinephrine, and serotonin. This leads to increased synaptic concentrations of these neurotransmitters, resulting in stimulant effects . The molecular targets involved include the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Comparison with Similar Compounds

4-Fluorophenmetrazine is structurally similar to other phenmetrazine analogues, such as:

The uniqueness of this compound lies in its specific fluorine substitution, which influences its pharmacological profile and potency compared to other analogues.

Properties

CAS No.

1097796-73-0

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

2-(4-fluorophenyl)-3-methylmorpholine

InChI

InChI=1S/C11H14FNO/c1-8-11(14-7-6-13-8)9-2-4-10(12)5-3-9/h2-5,8,11,13H,6-7H2,1H3

InChI Key

CLXPYTBRAZHUFD-UHFFFAOYSA-N

Canonical SMILES

CC1C(OCCN1)C2=CC=C(C=C2)F

Origin of Product

United States

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